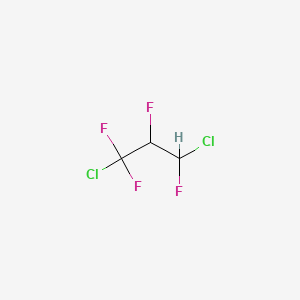![molecular formula C15H11Cl2NO2 B14264372 1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene CAS No. 184944-42-1](/img/structure/B14264372.png)
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with chlorine and nitro groups, making it a derivative of chlorobenzene and nitrobenzene
Méthodes De Préparation
The synthesis of 1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene typically involves multiple steps, including chlorination and nitration reactions. One common synthetic route involves the following steps:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) to produce chlorobenzene.
Nitration: Chlorobenzene is then nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitrochlorobenzene.
Analyse Des Réactions Chimiques
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the nitro group to an amino group, forming 1-chloro-4-[1-chloro-3-(4-aminophenyl)prop-1-en-1-yl]benzene.
Applications De Recherche Scientifique
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s electrophilic nature allows it to participate in nucleophilic substitution reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene can be compared with other similar compounds, such as:
4-Chloronitrobenzene: Similar in structure but lacks the prop-1-en-1-yl group.
4-Nitrophenyl chloroformate: Contains a nitrophenyl group but differs in functional groups and reactivity.
1-Chloro-4-nitrobenzene: A simpler compound with only chlorine and nitro substituents on the benzene ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
184944-42-1 |
|---|---|
Formule moléculaire |
C15H11Cl2NO2 |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
1-[3-chloro-3-(4-chlorophenyl)prop-2-enyl]-4-nitrobenzene |
InChI |
InChI=1S/C15H11Cl2NO2/c16-13-6-4-12(5-7-13)15(17)10-3-11-1-8-14(9-2-11)18(19)20/h1-2,4-10H,3H2 |
Clé InChI |
JVOOZCJDOHPRFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC=C(C2=CC=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


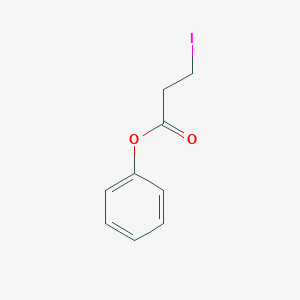
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)

![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
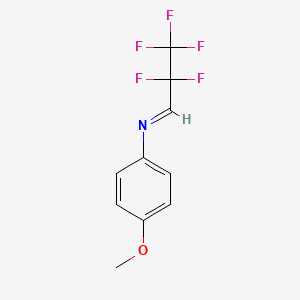

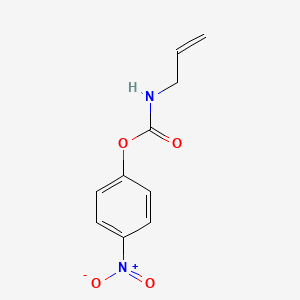
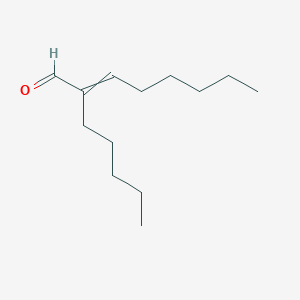
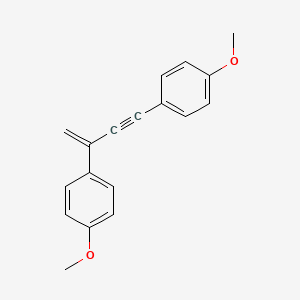
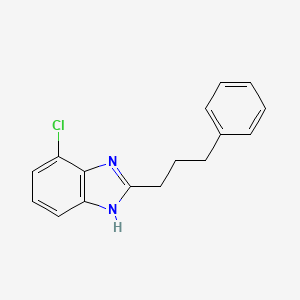
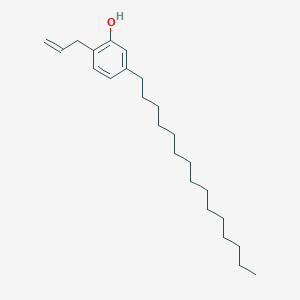
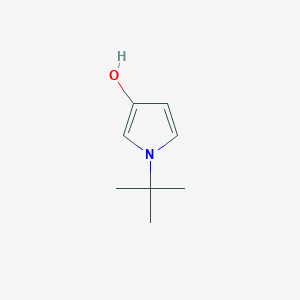
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
